1-Acetyl-5-(4-pyridinyl)indoline

Vue d'ensemble

Description

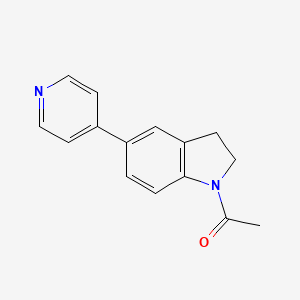

1-Acetyl-5-(4-pyridinyl)indoline is a compound that belongs to the indole family, which is a significant class of heterocyclic compounds. Indoles are known for their wide range of biological activities and are found in many natural products and pharmaceuticals. The structure of this compound consists of an indoline core with an acetyl group at the 1-position and a pyridinyl group at the 5-position. This unique structure imparts specific chemical and biological properties to the compound.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 1-Acetyl-5-(4-pyridinyl)indoline typically involves the condensation of phenylhydrazine with a suitable ketone or aldehyde, followed by cyclization and functional group modifications. One common method involves the reaction of phenylhydrazine with 1,4-cyclohexanedione monoethyleneacetal at ambient temperature, followed by heating to induce cyclization and form the indoline core . The acetyl and pyridinyl groups are then introduced through subsequent reactions.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and automated purification systems to ensure high yield and purity.

Analyse Des Réactions Chimiques

Types of Reactions: 1-Acetyl-5-(4-pyridinyl)indoline undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

Reduction: Reduction reactions can convert the acetyl group to an alcohol or other reduced forms.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

Substitution: Electrophilic reagents like halogens, nitrating agents, and sulfonating agents are used under acidic or basic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can introduce various functional groups onto the indoline or pyridinyl rings.

Applications De Recherche Scientifique

1-Acetyl-5-(4-pyridinyl)indoline has a wide range of applications in scientific research:

Chemistry: It serves as a building block for the synthesis of more complex indole derivatives and heterocyclic compounds.

Biology: The compound is used in studies related to enzyme inhibition, receptor binding, and cellular signaling pathways.

Medicine: It has potential therapeutic applications, including anticancer, antiviral, and anti-inflammatory activities.

Industry: The compound is used in the development of new materials, dyes, and agrochemicals.

Mécanisme D'action

The mechanism of action of 1-Acetyl-5-(4-pyridinyl)indoline involves its interaction with specific molecular targets and pathways. The indoline core can bind to various receptors and enzymes, modulating their activity. The acetyl and pyridinyl groups enhance the compound’s binding affinity and specificity. For example, the compound may inhibit certain kinases or interact with DNA to exert its biological effects .

Comparaison Avec Des Composés Similaires

1-Acetylindoline: Lacks the pyridinyl group, resulting in different biological activities.

5-(4-Pyridinyl)indoline: Lacks the acetyl group, affecting its chemical reactivity and biological properties.

1-Acetyl-5-(2-pyridinyl)indoline: Similar structure but with the pyridinyl group at a different position, leading to variations in activity.

Uniqueness: 1-Acetyl-5-(4-pyridinyl)indoline is unique due to the specific positioning of the acetyl and pyridinyl groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .

Activité Biologique

Overview

1-Acetyl-5-(4-pyridinyl)indoline is an indole derivative characterized by its unique chemical structure, which includes an indoline core, an acetyl group at the 1-position, and a pyridinyl group at the 5-position. This compound has garnered attention for its diverse biological activities, including potential applications in cancer treatment, enzyme inhibition, and other therapeutic areas.

The compound's structure allows it to interact with various biological targets. The indoline core is known to bind to receptors and enzymes, potentially modulating their activity. The acetyl and pyridinyl substituents enhance the binding affinity and specificity of the compound towards these targets. Notably, this compound may inhibit specific kinases or interact with DNA, contributing to its biological effects .

Biological Activities

The biological activities of this compound can be summarized as follows:

- Anticancer Activity : Research indicates that compounds related to indole derivatives can exhibit significant anticancer properties. For example, studies have shown that some indoline derivatives demonstrate cytotoxic effects against various cancer cell lines, including breast cancer (MCF7) cells .

- Enzyme Inhibition : The compound has been investigated for its ability to inhibit carbonic anhydrases (CA IX and CA XII), which are enzymes associated with tumor growth and metastasis. Inhibitory activities have been reported with IC50 values indicating effective concentrations for therapeutic applications .

- Antiviral and Anti-inflammatory Effects : Indole derivatives are also explored for antiviral properties and anti-inflammatory effects, making them candidates for developing treatments against various diseases .

Case Studies

Several studies have evaluated the biological activity of indole derivatives similar to this compound:

- Cytotoxicity in Cancer Cells : A study demonstrated that certain indoline derivatives exhibited cytotoxicity against human cancer cell lines such as HT-29 and MDA-MB-231. The results showed varying degrees of effectiveness based on structural modifications .

- Inhibition of Carbonic Anhydrases : A library of synthesized indoline-5-sulfonamides was tested against carbonic anhydrases, revealing that some compounds had potent inhibitory effects, which could be leveraged in cancer therapy .

- Microtubule Disruption : Research on related compounds indicated that specific substitutions at the indole positions could lead to enhanced cytotoxicity through mechanisms involving microtubule disruption, highlighting a potential pathway for anticancer activity .

Data Tables

Below are tables summarizing key findings from research studies on this compound and related compounds.

| Study | Cell Line | IC50 Value (µM) | Activity Type |

|---|---|---|---|

| MCF7 | 12.9 | Antiproliferative | |

| HT-29 | Varies | Cytotoxicity | |

| MDA-MB-231 | Varies | Cytotoxicity |

| Compound | Target Enzyme | Inhibition (IC50) |

|---|---|---|

| Indoline-5-sulfonamide 4f | CA IX | 12.9 |

| Indoline-5-sulfonamide 4e | CA XII | 41.3 |

Propriétés

IUPAC Name |

1-(5-pyridin-4-yl-2,3-dihydroindol-1-yl)ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14N2O/c1-11(18)17-9-6-14-10-13(2-3-15(14)17)12-4-7-16-8-5-12/h2-5,7-8,10H,6,9H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZBSYUEACFNTYHY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1CCC2=C1C=CC(=C2)C3=CC=NC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.